Superior Intrinsic Potency Against Staphylococcus aureus Versus Lincomycin
In a multicenter study of 555 clinical S. aureus isolates from hospitalized patients across 16 Russian regions, clindamycin demonstrated significantly greater intrinsic activity than lincomycin [1]. The MIC50 for clindamycin was 0.125 mg/L compared to 2 mg/L for lincomycin—a 16-fold (4 dilution) difference in potency [1]. Critically, among isolates fully susceptible to clindamycin (MIC < 0.5 mg/L), 14 isolates exhibited lincomycin MICs exceeding 128 mg/L, indicating that clindamycin-susceptible strains may be functionally resistant to lincomycin [1].
| Evidence Dimension | MIC50 against S. aureus clinical isolates |
|---|---|
| Target Compound Data | 0.125 mg/L |
| Comparator Or Baseline | Lincomycin: 2 mg/L |
| Quantified Difference | 16-fold lower MIC (4 dilutions); 14/79.6% clindamycin-susceptible isolates had lincomycin MIC >128 mg/L |
| Conditions | Agar dilution method, NCCLS guidelines, 555 clinical S. aureus isolates from hospitalized patients, 16 centers, ATCC 29213 control |
Why This Matters
This 16-fold potency advantage and cross-resistance discordance directly inform procurement decisions: clindamycin cannot be substituted with lincomycin for staphylococcal research or applications without risking false-negative susceptibility results.
- [1] Kretchikov VA, Dekhnich AV, Edelstein IA, Narezkina AD, Pimkin MA. Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients. Proceedings of the Sixth International Conference on Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones; 2002 Jan 23-25; Bologna, Italy. Poster #03.13. View Source
